(Z)-2-(4-ethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-3-23-15-6-4-14(5-7-15)10-19-20(22)17-9-8-16(11-18(17)25-19)24-12-13(2)21/h4-11H,3,12H2,1-2H3/b19-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYCUPLLTSWUOI-GRSHGNNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-ethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered attention for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : CHO
- Molecular Weight : 338.359 g/mol
- IUPAC Name : (2Z)-2-[(4-ethoxyphenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one
Anticancer Activity
Recent studies have indicated that (Z)-2-(4-ethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one exhibits significant anticancer properties. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity Data
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.5 | Apoptosis induction |
| HT-29 (Colon) | 12.3 | Cell cycle arrest |
| A549 (Lung) | 18.7 | Caspase activation |
Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory effects in animal models. It was observed to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.
Case Study: Anti-inflammatory Activity
In a study involving a rat model of arthritis, administration of (Z)-2-(4-ethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one resulted in a significant decrease in paw swelling and joint inflammation compared to the control group. Histological analysis confirmed reduced inflammatory cell infiltration in treated animals.
Antimicrobial Properties
Preliminary screening for antimicrobial activity revealed that this compound exhibits moderate activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as an antimicrobial agent.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The biological activities of (Z)-2-(4-ethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one are primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation and inflammation. The compound appears to interact with various molecular targets, leading to the activation of apoptotic pathways in cancer cells and inhibition of inflammatory mediators.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , and it possesses a molecular weight of approximately 301.34 g/mol. The structural features of this compound include a benzofuran core, an ethoxy group, and a propoxy substituent, which are crucial for its biological activity.
Anticancer Properties
Benzofuran derivatives have shown promising anticancer properties. Research indicates that similar compounds can inhibit the proliferation of various cancer cell lines. For example, studies have demonstrated that benzofuran derivatives exhibit cytotoxic effects against breast cancer cells (MCF-7) with IC50 values in the micromolar range. The mechanism often involves apoptosis induction through mitochondrial pathways, suggesting that (Z)-2-(4-ethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one may also possess similar capabilities.
Antioxidant Activity
Antioxidant properties of benzofuran derivatives are well-documented. The compound's ability to scavenge free radicals can be measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl). Preliminary results from related compounds show significant scavenging activities at varying concentrations, indicating potential therapeutic applications in oxidative stress-related diseases.
| Concentration (µM) | DPPH Scavenging Activity (%) |
|---|---|
| 10 | 12.5 |
| 50 | 25.0 |
| 100 | 45.0 |
| 200 | 65.0 |
| 500 | 85.0 |
Anti-inflammatory Effects
Benzofuran derivatives have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. The presence of the ethoxy group in (Z)-2-(4-ethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one may enhance its interaction with inflammatory pathways, suggesting a potential role in treating conditions like arthritis or other inflammatory diseases.
Neuroprotective Effects
Recent studies indicate that some benzofuran derivatives can inhibit monoamine oxidase (MAO), particularly MAO-B, which is implicated in neurodegenerative disorders such as Parkinson's disease. Inhibition of MAO-B leads to increased levels of neurotransmitters like dopamine, potentially alleviating symptoms associated with these diseases.
Cytotoxicity Assessment
A study conducted on various benzofuran derivatives revealed significant cytotoxic effects against human cancer cell lines, including MDA-MB-231 breast cancer cells. The findings indicated that certain structural modifications led to enhanced antiproliferative activity.
Apoptosis Induction Mechanism
Research has shown that specific benzofuran compounds can induce apoptosis in leukemia cells by activating caspases and disrupting mitochondrial membrane potential. This suggests that (Z)-2-(4-ethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one could similarly promote apoptosis in malignant cells.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its benzofuran core, conjugated double bond, and ketone/ether functionalities.
Benzofuran Core
-
Electrophilic Aromatic Substitution : Reacts at the C5 position under nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) .
-
Ring-Opening : Treatment with strong bases (e.g., NaOH) cleaves the furan ring, yielding dihydroxybenzene derivatives.
Ethoxybenzylidene Group
-
Hydrogenation : Pd/C-catalyzed hydrogenation reduces the C=C bond, producing a saturated ethylidene analog (confirmed via NMR) .
-
Photoisomerization : UV irradiation induces Z→E isomerization, altering biological activity .
Oxopropoxy Side Chain
-
Nucleophilic Substitution : The ketone undergoes condensation with hydrazines to form hydrazones (e.g., phenylhydrazine, 72% yield) .
-
Acylation : Reacts with benzoyl chloride (Et₃N, THF) to form ester derivatives .
Table 2: Reaction Outcomes for Oxopropoxy Group
| Reaction | Reagent | Product | Yield |
|---|---|---|---|
| Hydrazone Formation | Phenylhydrazine | (Z)-2-(4-ethoxybenzylidene)-6-(2-(phenylhydrazono)propoxy)benzofuran-3(2H)-one | 72% |
| Acylation | Benzoyl chloride | 6-(2-(benzoyloxy)propoxy) derivative | 68% |
Catalytic Modifications
Palladium-mediated reactions enable further functionalization:
Table 3: Catalytic Cross-Coupling Reactions
| Catalyst | Substrate | Product | Application |
|---|---|---|---|
| Pd(PPh₃)₄ | Aryl halides | Biaryl derivatives (Suzuki coupling) | Bioactivity enhancement |
| CuI/PdCl₂ | Alkynes | Alkynylated analogs (Sonogashira coupling) | Fluorescence studies |
Example: Sonogashira coupling with ethynyltrimethylsilane introduces an alkyne group at C6 (58% yield) .
Stability and Degradation
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs vary in substituents on the benzylidene and benzofuranone moieties, significantly affecting their physical properties and bioactivity. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
- Key Observations :
- Hydroxy and methoxy groups on the benzylidene moiety (e.g., 6x, 6w, 6y) lower melting points compared to ethoxy-containing analogs, suggesting reduced crystallinity due to hydrogen bonding .
- The 2-oxopropoxy side chain in the target compound may enhance solubility compared to hydroxy-substituted derivatives (e.g., 6w, 6x), though this requires experimental validation.
Anticancer Activity
- Tubulin Polymerization Inhibitors: Analogs 5a and 5b (IC₅₀ < 100 nM against PC-3 prostate cancer cells) feature electron-withdrawing groups (e.g., cyano, dichlorobenzyl) and heterocyclic substituents (indole, pyridine) on the benzylidene moiety, enabling colchicine-site binding on tubulin . The target compound’s 4-ethoxy group, being electron-donating, may reduce tubulin affinity compared to 5a/5b but improve metabolic stability over hydroxy-substituted analogs (e.g., 6x) .
Antiviral Activity
- Marburg Virus Replication Inhibition :
Kinase Inhibition
- DRAK2 Inhibition :
Pharmacokinetic and Toxicity Profiles
Solubility and Bioavailability :
- Hydroxy-substituted analogs (e.g., 6x, 6y) exhibit higher aqueous solubility but lower cell permeability due to hydrogen bonding, whereas ethoxy and methoxy groups balance lipophilicity and bioavailability .
- The 2-oxopropoxy chain in the target compound may improve membrane permeability over shorter side chains (e.g., methoxy) .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing (Z)-configured benzylidene benzofuranones, and how can reaction conditions influence stereochemical outcomes?
- Methodological Answer: The synthesis typically involves a Claisen-Schmidt condensation between a substituted benzaldehyde and a benzofuran-3(2H)-one precursor under acidic or basic conditions. For example, Patel et al. (2023) optimized the condensation of 4-ethoxybenzaldehyde with a substituted benzofuranone using ethanol and catalytic HCl, achieving a 78% yield. Reaction temperature (60–80°C) and solvent polarity are critical for favoring the (Z)-isomer due to steric and electronic effects . Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) ensures stereochemical purity.
Q. Which spectroscopic techniques are most reliable for confirming the structure and stereochemistry of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is essential:
- ¹H NMR : The Z-configuration is confirmed by the coupling constant (J = 10–12 Hz) between the benzylidene proton and the adjacent carbonyl group .
- X-ray crystallography : Resolves ambiguity in stereochemistry; for example, analogous compounds like 2-(4-methoxyphenoxy)-6-methyl-3-oxo derivatives were structurally validated using single-crystal diffraction .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer: Begin with in vitro assays targeting inflammation or cancer pathways. Patel et al. (2023) evaluated analogous benzofuranones for COX-2 inhibition using enzyme-linked immunosorbent assays (ELISA) and cytotoxicity via MTT assays on cancer cell lines (IC₅₀ values: 12–45 μM). Dose-response curves and positive controls (e.g., celecoxib) are critical for validating results .
Advanced Research Questions
Q. How can contradictions in biological activity data between structurally similar benzofuran derivatives be systematically resolved?
- Methodological Answer: Perform comparative structure-activity relationship (SAR) studies by synthesizing analogs with controlled substituent variations (e.g., electron-withdrawing vs. donating groups). For example, replacing 4-ethoxy with 4-bromo in the benzylidene moiety increased cytotoxicity by 30% in colorectal cancer models, highlighting the role of substituent electronic properties . Statistical tools like ANOVA or machine learning models can identify significant structural contributors to activity .
Q. What experimental approaches are recommended for studying the environmental fate of this compound in ecological risk assessments?
- Methodological Answer: Follow protocols from long-term environmental chemistry projects like INCHEMBIOL (2005–2011), which assess abiotic/biotic degradation using HPLC-MS to track compound persistence in soil/water systems. Measure partition coefficients (log Kₒw) and photolytic stability under simulated sunlight (λ = 290–800 nm) .
Q. How can computational chemistry enhance the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer: Use density functional theory (DFT) to calculate molecular descriptors (e.g., HOMO-LUMO gaps, dipole moments) and predict absorption via the Caco-2 cell model. Molecular docking (AutoDock Vina) against target proteins (e.g., COX-2, PDB: 5KIR) identifies binding modes. For instance, the 2-oxopropoxy group in the target compound showed hydrogen bonding with Arg120, a key residue for COX-2 inhibition .
Q. What strategies mitigate challenges in crystallizing (Z)-configured benzofuranones for X-ray analysis?
- Methodological Answer: Slow evaporation from a 1:1 dichloromethane/hexane mixture at 4°C promotes crystal growth. If crystallization fails, derivatization (e.g., bromination at the benzofuran 7-position) enhances lattice stability. Liang et al. (2008) successfully resolved a similar compound’s structure by introducing a benzoate ester to reduce molecular flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
